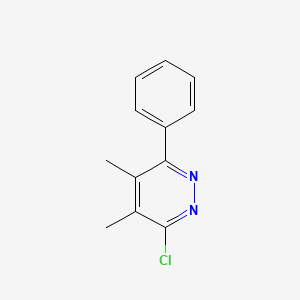

3-Chloro-4,5-dimethyl-6-phenylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

3-chloro-4,5-dimethyl-6-phenylpyridazine |

InChI |

InChI=1S/C12H11ClN2/c1-8-9(2)12(13)15-14-11(8)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

QOGXAPCVURCPLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN=C1C2=CC=CC=C2)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4,5 Dimethyl 6 Phenylpyridazine and Its Analogues

General Strategies for Pyridazine (B1198779) Ring Construction

The formation of the pyridazine heterocycle is the foundational step in the synthesis of the target compound. Several reliable methods have been developed for this purpose, primarily involving the cyclization of acyclic precursors or cycloaddition reactions.

Cyclization Reactions involving 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of pyridazines is the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. This approach, analogous to the Paal-Knorr synthesis of furans and pyrroles, provides a direct and efficient route to the pyridazine core. The general mechanism involves the formation of a dihydropyridazine (B8628806) intermediate through the reaction of the dicarbonyl compound with hydrazine, which is subsequently oxidized to the aromatic pyridazine.

For the synthesis of the 4,5-dimethyl-6-phenylpyridazine core, the key 1,4-dicarbonyl precursor required is 2,3-dimethyl-1-phenyl-1,4-butanedione. The reaction proceeds by the condensation of this diketone with hydrazine hydrate. The initial cyclization is followed by an oxidation step, which can be carried out using various oxidizing agents, to yield the aromatic 4,5-dimethyl-6-phenylpyridazine ring system. A plausible subsequent step would be the formation of the pyridazinone, 4,5-dimethyl-6-phenylpyridazin-3(2H)-one, which serves as a crucial intermediate for the introduction of the chloro substituent at the 3-position.

| Precursor 1 | Precursor 2 | Intermediate | Product |

| 2,3-dimethyl-1-phenyl-1,4-butanedione | Hydrazine hydrate | Dihydropyridazine derivative | 4,5-dimethyl-6-phenylpyridazin-3(2H)-one |

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the construction of heterocyclic systems, including pyridazines. This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. The resulting bicyclic intermediate readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen to form a dihydropyridazine, which can then aromatize to the pyridazine.

To construct a 4,5-dimethyl-6-phenyl-substituted pyridazine via this method, a suitably substituted tetrazine and alkene would be required. For instance, a 3-phenyl-substituted tetrazine could react with 2,3-dimethyl-2-butene. The regioselectivity of the cycloaddition is a key consideration in this approach to ensure the desired substitution pattern on the final pyridazine ring. The versatility of the IEDDA reaction allows for the introduction of a wide range of substituents on both the tetrazine and the dienophile, offering a flexible route to variously substituted pyridazines.

Vilsmeier-Haack Reaction-Based Approaches

The Vilsmeier-Haack reaction, which traditionally involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), can also be employed in the synthesis of heterocyclic compounds. While not a direct method for pyridazine ring formation from simple precursors, the Vilsmeier-Haack reagent can be used to activate substrates for subsequent cyclization reactions. For example, the reaction can be used to formylate an activated methyl or methylene (B1212753) group adjacent to a carbonyl, creating a 1,3-dialdehyde equivalent that can then undergo condensation with hydrazine to form a pyridazine.

Introduction of Specific Substituents to the Pyridazine Core

Once the pyridazine ring is formed, the next critical phase is the introduction of the required chloro and dimethyl substituents at the desired positions.

Regioselective Halogenation Reactions

The introduction of a chlorine atom at the C-3 position of the 4,5-dimethyl-6-phenylpyridazine core is most commonly achieved through the chlorination of the corresponding pyridazin-3(2H)-one. The key intermediate, 4,5-dimethyl-6-phenylpyridazin-3(2H)-one, can be effectively converted to 3-chloro-4,5-dimethyl-6-phenylpyridazine using a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net This reaction is a well-established method for the conversion of hydroxylated nitrogen heterocycles to their chloro derivatives. The reaction proceeds via the conversion of the pyridazinone's hydroxyl group into a better leaving group by phosphorus oxychloride, followed by nucleophilic attack of a chloride ion.

A study on the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives demonstrated that a 3-chloropyridazine (B74176) derivative can be obtained in excellent yield by heating the corresponding pyridazinone with phosphorus oxychloride. researchgate.net

| Starting Material | Reagent | Product |

| 4,5-dimethyl-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | This compound |

Strategies for Introducing Methyl Groups at C-4 and C-5 Positions

The most straightforward and common strategy for the introduction of the methyl groups at the C-4 and C-5 positions of the pyridazine ring is to incorporate them into the acyclic precursor prior to the cyclization reaction. As mentioned in section 2.1.1, the use of 2,3-dimethyl-1-phenyl-1,4-butanedione as the 1,4-dicarbonyl precursor directly leads to the formation of a pyridazine ring with methyl groups at the desired C-4 and C-5 positions.

Direct methylation of a pre-formed pyridazine ring is generally less efficient and can lead to a mixture of products due to the multiple reactive sites on the heterocyclic ring. Therefore, building the desired substitution pattern into the starting materials is the preferred and more regioselective approach.

Post-Cyclization Functionalization and Derivatization Approaches

Once the this compound core is assembled, its chemical reactivity can be exploited to introduce a wide range of functional groups, leading to the generation of diverse analogues. Key approaches include nucleophilic substitution at the electron-deficient pyridazine ring and modification of the existing phenyl and methyl substituents.

Nucleophilic Substitution Reactions on Halogenated Pyridazines

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. libretexts.org This allows for the displacement of the chloride by a variety of nucleophiles, providing a powerful tool for derivatization.

A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to functionalize the 3-position of chloropyridazines. nih.govresearchgate.net The reaction conditions typically involve heating the chloropyridazine with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. For example, the reaction of a 3-chloropyridazine derivative with an amine can yield the corresponding 3-aminopyridazine. The reactivity of the chloropyridazine can be influenced by the other substituents on the ring.

| Starting Material | Nucleophile | Product |

| 3-Chloro-6-phenylpyridazine | Hydrazine hydrate | 3-Hydrazinyl-6-phenylpyridazine |

| 3,6-Dichloropyridazine | Sodium methoxide | 3-Chloro-6-methoxypyridazine |

| 3-Chloro-6-phenylpyridazine | Various amines | 3-Amino-6-phenylpyridazine derivatives |

| 3-Chloro-6-(difluoromethyl)pyridazine | Amines | 3-(Amino)-6-(difluoromethyl)pyridazine derivatives |

This table showcases the versatility of nucleophilic substitution on the 3-position of chloropyridazines.

The introduction of diverse functionalities through nucleophilic substitution is a cornerstone in the development of new pyridazine-based compounds with potential applications in various fields of chemistry.

Modifications of Phenyl and Methyl Moieties

Further diversification of this compound can be achieved by chemical modifications of the phenyl and methyl groups.

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at the ortho, meta, or para positions. The directing effects of the pyridazine ring and any existing substituents on the phenyl group will govern the regioselectivity of these reactions. For instance, nitration of a phenyl-substituted heterocycle would typically yield a mixture of nitro-isomers.

The methyl groups on the pyridazine ring also offer handles for functionalization. While direct C-H functionalization of methyl groups on pyridazines can be challenging, they can potentially be halogenated under radical conditions or oxidized to carboxylic acids, which can then be further derivatized. For example, methods for the methylation and subsequent functionalization of pyridine (B92270) rings have been reported and could potentially be adapted for pyridazine systems.

| Moiety | Reaction Type | Potential Products |

| Phenyl | Nitration | Nitrophenyl-pyridazine derivatives |

| Phenyl | Halogenation | Halophenyl-pyridazine derivatives |

| Phenyl | Friedel-Crafts Acylation | Acylphenyl-pyridazine derivatives |

| Methyl | Radical Halogenation | (Halomethyl)pyridazine derivatives |

| Methyl | Oxidation | Pyridazine-carboxylic acid derivatives |

This table illustrates potential derivatization pathways for the phenyl and methyl groups.

The ability to functionalize these peripheral moieties significantly expands the chemical space accessible from the core this compound structure, enabling the synthesis of a broad library of analogues for further investigation.

Chemical Reactivity and Mechanistic Studies of Functional Group Transformations

Reactivity of the Pyridazine (B1198779) Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to its chemical character. These nitrogen atoms possess lone pairs of electrons, rendering them basic and nucleophilic. However, due to the electronegativity of the nitrogen atoms, the pyridazine ring is electron-deficient, which makes it less basic than pyridine (B92270).

Electrophilic attack, such as protonation or alkylation, occurs preferentially at the nitrogen atoms. In acidic media, a pyridazinium salt is formed. Reaction with alkyl halides can lead to the formation of quaternary pyridazinium salts. Due to the electron-deficient nature of the pyridazine ring, electrophilic substitution on the ring's carbon atoms is generally not favored and requires harsh conditions. Instead, electrophiles will preferentially react at the nitrogen atoms.

Reactions Involving the Chloro Substituent

The chlorine atom at the C-3 position is a key site for the functionalization of the 3-Chloro-4,5-dimethyl-6-phenylpyridazine molecule. The electron-withdrawing nature of the pyridazine ring activates the C-Cl bond towards nucleophilic attack, making it a good leaving group in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The most significant reaction involving the chloro substituent is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the electron-deficient pyridazine ring, which can stabilize the negative charge of the intermediate formed during the reaction. wikipedia.org The mechanism proceeds via a two-step addition-elimination pathway.

The SNAr mechanism involves:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring, with resonance structures placing the charge on the electronegative nitrogen atoms, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, resulting in the substituted product.

The presence of electron-withdrawing groups on the ring enhances the rate of SNAr reactions, and the pyridazine nitrogens serve this role effectively. masterorganicchemistry.com Consequently, the chloro group at C-3 of this compound can be displaced by a variety of nucleophiles.

Role of Halogen in Further Derivatization

The chloro substituent serves as a versatile handle for introducing a wide array of functional groups, thereby enabling the synthesis of diverse derivatives. This versatility is crucial for creating new compounds with potentially interesting chemical and biological properties.

Common transformations include:

Amination: Reaction with ammonia, primary, or secondary amines to yield aminopyridazines.

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form ethers.

Thiolation: Displacement by thiols or sulfide reagents to produce thiopyridazines.

Hydrazination: Reaction with hydrazine (B178648) to introduce a hydrazinyl group, which can be a precursor for fused heterocyclic systems.

Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This allows for the introduction of various aryl or vinyl groups at the C-3 position.

| Nucleophile | Reaction Type | Product Type | Typical Conditions |

|---|---|---|---|

| R-NH₂ (Amine) | Amination (SNAr) | 3-Aminopyridazine derivative | Heat, often in a polar solvent |

| R-O⁻ (Alkoxide) | Alkoxylation (SNAr) | 3-Alkoxypyridazine derivative | Base (e.g., NaH, K₂CO₃), alcohol solvent |

| R-S⁻ (Thiolate) | Thiolation (SNAr) | 3-Thioetherpyridazine derivative | Base, polar aprotic solvent |

| N₂H₄ (Hydrazine) | Hydrazination (SNAr) | 3-Hydrazinylpyridazine derivative | Ethanol, reflux |

| Ar-B(OH)₂ (Boronic Acid) | Suzuki-Miyaura Coupling | 3-Arylpyridazine derivative | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water) |

Transformations at the Dimethyl Positions (C-4 and C-5)

The methyl groups at the C-4 and C-5 positions are generally less reactive than the chloro substituent. Transformations of these groups typically require more forcing conditions. While specific studies on this compound are limited, reactivity can be inferred from the behavior of methyl groups on other heteroaromatic systems.

Potential reactions include:

Oxidation: Under strong oxidizing conditions, such as with potassium permanganate (KMnO₄), the methyl groups could potentially be oxidized to carboxylic acids. libretexts.orgresearchgate.net This would likely require harsh conditions that might also affect other parts of the molecule.

Free-Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light) and a halogenating agent such as N-bromosuccinimide (NBS), the methyl groups could undergo free-radical substitution to form halomethyl derivatives (e.g., -CH₂Br). daneshyari.com These brominated intermediates are themselves useful for further synthesis, for example, by reaction with nucleophiles. The selectivity of this reaction can be influenced by the electronic effects of the pyridazine ring. daneshyari.com

Deprotonation/Condensation: Although the methyl protons are not highly acidic, a very strong base could potentially deprotonate them to form an anionic species. This anion could then react with electrophiles, such as aldehydes, in a condensation reaction.

Chemical Transformations of the Phenyl Ring and its Linkage

The phenyl group at the C-6 position can undergo chemical transformations, primarily electrophilic aromatic substitution (SEAr). The pyridazinyl substituent acts as an electron-withdrawing group through both inductive and resonance effects. This deactivates the phenyl ring towards electrophilic attack compared to benzene.

The directing effect of the pyridazinyl group is predicted to be meta-directing. organicchemistrytutor.comyoutube.com This is because the resonance structures of the intermediate carbocation (the sigma complex or arenium ion) for ortho and para attack place a positive charge on the carbon atom directly attached to the pyridazine ring, which is an electropositive and thus destabilizing arrangement. The intermediate for meta attack avoids this unfavorable situation.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the phenyl ring are expected to yield predominantly the meta-substituted product. libretexts.org The reaction conditions would need to be carefully chosen to overcome the deactivating effect of the pyridazinyl substituent.

Reaction Mechanisms and Intermediates

The functional group transformations of this compound are underpinned by several key reaction mechanisms and the formation of distinct intermediates.

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.2.1, this is a cornerstone of the compound's reactivity. The mechanism proceeds through a high-energy, negatively charged Meisenheimer intermediate . The stability of this intermediate is the key to the reaction's feasibility and is enhanced by the delocalization of the negative charge onto the nitrogen atoms of the pyridazine ring. wikipedia.orgdalalinstitute.com

Electrophilic Attack on Nitrogen: The reaction of the pyridazine nitrogens with an electrophile (E⁺) is a standard acid-base or nucleophilic-electrophilic interaction. The mechanism involves the direct formation of a new N-E bond, leading to a positively charged pyridazinium cation .

Electrophilic Aromatic Substitution (SEAr) on the Phenyl Ring: This mechanism involves the attack of an electrophile on the π-system of the phenyl ring. The rate-determining step is the formation of a carbocationic intermediate known as an arenium ion or sigma complex . libretexts.org The positive charge in this intermediate is delocalized across the ring. As discussed in section 3.4, the pyridazinyl group destabilizes the intermediates for ortho and para attack, making the meta pathway more favorable. A subsequent deprotonation step restores the aromaticity of the phenyl ring.

Free-Radical Halogenation of Methyl Groups: This reaction proceeds via a chain mechanism involving three stages:

Initiation: Formation of a halogen radical from a source like NBS, typically initiated by light or heat.

Propagation: The halogen radical abstracts a hydrogen atom from a methyl group to form an H-X molecule and a benzylic-type radical. This radical then reacts with another molecule of the halogenating agent to form the product and a new halogen radical, continuing the chain. The stability of the radical intermediate determines the regioselectivity of the reaction. pearson.com

Termination: Combination of any two radical species to end the chain reaction.

Structure Activity Relationship Sar Investigations

Impact of the Chloro Group on Biological Activity and Molecular Recognition

The chlorine atom at the C-3 position of the pyridazine (B1198779) ring significantly influences the molecule's electronic properties and its potential for specific molecular interactions. The introduction of a halogen atom into a heterocyclic framework provides a versatile functional handle for chemical transformations and can modulate biological activity. blumberginstitute.org The electron-withdrawing nature of chlorine enhances the electrophilic character of the pyridazine ring, making it a key site for nucleophilic substitution reactions. blumberginstitute.org This reactivity is crucial for the synthesis of diverse analogs and for the molecule's interaction with biological nucleophiles.

Studies on substituted pyridazines have shown that the presence of an electron-withdrawing group, such as chlorine at the 3-position, is well-tolerated and can lead to significant biological activity. nih.gov The chloro group's ability to alter the charge distribution across the pyridazine ring is fundamental to its role in molecular recognition, affecting how the molecule docks into the active site of a protein or receptor. nih.gov

Beyond its inductive effects, the chlorine atom is a key participant in halogen bonding, a noncovalent interaction that has gained recognition for its importance in drug design and molecular recognition. nih.govnih.gov A halogen bond occurs between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a biological target. mdpi.com

These interactions are highly directional and can be comparable in strength to hydrogen bonds, playing a crucial role in the specific binding of a ligand to its receptor. nih.gov Symmetry-adapted perturbation theory (SAPT) analyses reveal that halogen bonds are governed by a combination of electrostatic and dispersion forces. nih.gov As the halogen atom becomes larger, the interaction strength increases and becomes more electrostatic in character. nih.gov In the context of 3-Chloro-4,5-dimethyl-6-phenylpyridazine, the chlorine atom can act as a halogen bond donor, forming stabilizing interactions with Lewis basic sites within a protein's binding pocket, thereby contributing to the compound's biological activity. mdpi.com Crystal structure analyses of related compounds have demonstrated the existence of these interactions, such as C–Cl∙∙∙Br halogen bonds, which help define the supramolecular architecture. acs.org

Influence of Methyl Substituents at C-4 and C-5 on Molecular Properties and Activity

The methyl groups at the C-4 and C-5 positions of the pyridazine ring primarily exert their influence through steric and hydrophobic effects. While often considered simple alkyl groups, their strategic placement can have profound consequences on a molecule's conformation and its interaction with biological targets.

Contribution of the Phenyl Substituent at C-6 to Pharmacological Profiles

The phenyl group at the C-6 position is a major determinant of the pharmacological profile of many pyridazine derivatives. nih.govresearchgate.net This substituent can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in a protein's active site. researchgate.net The presence of a 6-phenyl group is a common feature in pyridazinone derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antineuroinflammatory effects. nih.govnih.gov

Further modulation of the compound's activity can be achieved by introducing substituents onto the C-6 phenyl ring itself. The nature and position of these substituents can fine-tune the molecule's steric and electronic properties. For example, in a series of pyridazinones evaluated as MAO-B inhibitors, the introduction of halogens or methoxy (B1213986) groups onto the phenyl ring significantly impacted inhibitory potency.

A chlorine atom at the ortho position of the phenyl ring was found to be three times more potent than the reference compound, while meta bromo substitution was even more effective. Conversely, para substitution with various groups (Cl, Br, F, OCH₃, CH₃) generally led to different degrees of potency, highlighting the sensitivity of the biological target to the electronic and steric environment presented by the substituted phenyl ring. This demonstrates that modifications to the C-6 phenyl group offer a powerful strategy for optimizing the pharmacological profile of the parent compound.

| Phenyl Ring Substituent (Para-position) | Effect on MAO-B Inhibitory Potency | Reference |

|---|---|---|

| -Cl | Most potent among para substitutions | |

| -N(CH₃)₂ | Potent | |

| -OCH₃ | Moderately potent | |

| -Br | Moderately potent | |

| -F | Less potent | |

| -CH₃ | Least potent among tested para substitutions |

The spatial arrangement between the pyridazine and phenyl rings is a critical factor for receptor binding. This is defined by the dihedral angle (torsion angle) between the planes of the two rings. X-ray crystallography studies of various 6-phenylpyridazine derivatives show that this angle is highly flexible and dependent on the substitution pattern and crystal packing forces. researchgate.net

The conformation can range from nearly coplanar to almost perpendicular. For instance, in some crystal structures, the dihedral angle between a pyridazine and a phenol (B47542) ring was found to be very small, at less than 5°. nih.gov In contrast, other structures, particularly those with bulky substituents adjacent to the linkage, exhibit much larger dihedral angles. One analysis of a pyridazinone derivative reported a dihedral angle of 53.27° between the phenyl ring and the mean plane of the pyridazine ring. researchgate.net Another reported an almost perpendicular arrangement, with a dihedral angle of 85.73°. mdpi.com This conformational flexibility allows the molecule to adopt different shapes to fit various binding pockets, but also means that the lowest energy conformation in solution may not be the one adopted upon binding to a biological target.

| Compound Type | Dihedral Angle (Phenyl-Pyridazine) | Reference |

|---|---|---|

| 6-Aminopyridazin-3-yl)phenol derivative | ~1° | nih.gov |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivative | 11.23° | |

| 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 53.27° | researchgate.net |

| 4-(2,6-dichlorobenzyl)-6-styrylpyridazin-3(2H)-one | 85.73° | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For pyridazine and related heterocyclic derivatives, various QSAR models have been developed to predict activity and guide the synthesis of new, more potent analogs.

These models typically use molecular descriptors that quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that links these descriptors to the observed biological activity.

For example, a 3D-QSAR model developed for a series of pyridine (B92270)/pyrimidine (B1678525) analogs as Mer kinase inhibitors yielded a model with good predictive ability, confirmed by a high cross-validated correlation coefficient (q² = 0.599) and external predictive correlation coefficient (r²ext = 0.728). Such models can generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a model might indicate that a bulky, electropositive group is required at a specific position for potent inhibition, while a bulky, electronegative group is detrimental. These insights provide a rational basis for the design of next-generation compounds with improved pharmacological profiles.

Descriptor Selection and Model Development

The foundation of any Quantitative Structure-Activity Relationship (QSAR) study is the development of a mathematical model that correlates molecular structure with biological activity. This process begins with the selection of appropriate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties.

For pyridazine-based compounds, a wide array of descriptors are calculated to capture the structural features essential for their biological function. researchgate.net These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Physicochemical Descriptors: Parameters such as hydrophobicity (logP), molar refractivity, and topological polar surface area (TPSA) are used to model a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Electronic Descriptors: These quantify the electronic effects of different substituents. For instance, in a QSAR study on fungicidal pyridazinonethiadiazoles, electronic parameters like the Hammett constant (Sigma σ) and field effect (Sigma F) were found to be major negative parameters affecting activity. nih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic structure of the molecule. researchgate.net Important examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE) between them, and the dipole moment (µ). semanticscholar.org

Once a comprehensive set of descriptors is calculated for a series of related pyridazine compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques to establish a correlation between the selected descriptors and the observed biological activity. researchgate.netnih.gov The goal is to create a robust and predictive model, which is validated using both internal (cross-validation) and external test sets of compounds. nih.gov

Below is a table of molecular descriptors frequently employed in QSAR studies of pyridazine derivatives.

| Descriptor Category | Specific Descriptor | Description | Relevance to Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | Influences membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov |

| Physicochemical | TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. | Affects the electronic environment of the pyridazine core, influencing target interaction. nih.gov |

| Quantum-Chemical | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Represents the electron-donating capacity of a molecule. | Correlates with the molecule's ability to interact with electron-accepting sites on a biological target. researchgate.netsemanticscholar.org |

| Quantum-Chemical | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting capacity of a molecule. | Correlates with the molecule's reactivity and stability. researchgate.netsemanticscholar.org |

| Quantum-Chemical | Dipole Moment (µ) | Measures the overall polarity of the molecule. | Important for π-π stacking interactions and binding within the active site of a target. nih.govsemanticscholar.org |

Molecular Mechanisms of Biological Activity

Allosteric Modulation and Binding Site Analysis

Currently, there is no publicly available research detailing the allosteric modulation or binding site analysis of 3-Chloro-4,5-dimethyl-6-phenylpyridazine.

Computational and Theoretical Chemistry Applications

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of "3-Chloro-4,5-dimethyl-6-phenylpyridazine," MD simulations can provide profound insights into its behavior at an atomic level, particularly within complex biological systems. By simulating the interactions of the compound with its environment over time, researchers can predict and understand its dynamic properties, which are crucial for its function as a potential therapeutic agent.

Dynamic Behavior of the Compound in Biological Environments

MD simulations allow for the detailed examination of the dynamic behavior of "this compound" in various biological milieus, such as in aqueous solution or embedded within a lipid bilayer, mimicking a cell membrane. These simulations can reveal how the compound orients itself, its conformational flexibility, and its interactions with surrounding water molecules, ions, and other biological macromolecules.

For instance, a simulation could track the rotational and translational motion of the phenyl and pyridazine (B1198779) rings, providing information on the compound's accessible conformations. The stability of these conformations is critical for its interaction with a biological target. Furthermore, MD simulations can elucidate the solvation dynamics, showing how water molecules arrange around the compound and the energetic contributions of these interactions. This is vital for understanding its solubility and bioavailability.

| Simulation Parameter | Typical Value/Condition | Information Gained |

| Simulation Time | 100-200 ns | Stability of ligand-protein complex, conformational sampling. |

| Solvent Model | Explicit (e.g., TIP3P water) | Accurate representation of solvation effects. |

| Force Field | CHARMM, AMBER | Defines the potential energy of the system. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant pressure and temperature, mimicking physiological conditions. |

This table is interactive. Click on the headers to learn more about each parameter.

Studies on structurally related pyridazine derivatives have successfully employed MD simulations to assess their stability within biological environments. researchgate.net These simulations often reveal key intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the compound's behavior and binding affinity. researchgate.net

Ligand-Induced Conformational Changes in Proteins

One of the most significant applications of MD simulations in drug design is to observe how the binding of a ligand, such as "this compound," can induce conformational changes in a target protein. These changes are often essential for the protein's biological function and the mechanism of action of the drug.

By simulating the protein-ligand complex, researchers can monitor changes in the protein's secondary and tertiary structure upon ligand binding. For example, the binding of a pyridazine derivative to the active site of an enzyme could cause a loop region to close over the active site, or induce a shift in the relative orientation of protein domains. Such conformational changes can either activate or inhibit the protein's function.

Molecular modeling simulations on other substituted pyridazinones have been used to predict and rationalize their affinities toward specific receptors by observing these induced conformational shifts. nih.goveurekaselect.com These computational approaches are indispensable for understanding the molecular basis of a ligand's efficacy and for the rational design of more potent and selective molecules. researchgate.net

Advanced Computational Methodologies

Beyond standard MD simulations, more advanced computational techniques are being employed to enhance the design and discovery of novel compounds like "this compound." These methods offer higher accuracy in predicting binding affinities and provide innovative ways to explore chemical space.

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. FEP is a type of alchemical free energy calculation, where one molecule is gradually transformed into another in a non-physical, or "alchemical," process during the simulation.

This method can be invaluable in the lead optimization phase of drug discovery. For instance, if "this compound" is a promising lead compound, FEP could be used to predict the change in binding affinity resulting from a chemical modification, such as replacing the chloro group with a fluoro group. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved activity. While computationally intensive, FEP calculations can provide highly accurate predictions of relative binding free energies, often within 1 kcal/mol of experimental values.

The application of FEP and other alchemical free energy methods is becoming more widespread in guiding the scaffold hopping process and optimizing fragment-based drug design. nih.govvu.nl

Machine Learning and AI in Pyridazine Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to identify patterns and make predictions. In the context of pyridazine design, ML models can be trained on existing data of pyridazine derivatives and their biological activities to predict the activity of new, unsynthesized compounds.

For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed using machine learning algorithms like random forests or support vector machines. researchgate.net Such a model would learn the relationship between the chemical structures of various pyridazine compounds and their inhibitory activity against a particular target. This allows for the virtual screening of large libraries of potential pyridazine derivatives to identify the most promising candidates for synthesis and testing.

Medicinal Chemistry and Agrochemical Research Design Principles

Pyridazines as Privileged Scaffolds in Drug Discovery

The pyridazine (B1198779) ring system is widely recognized as a "privileged scaffold" in drug discovery, a term that denotes a molecular framework with the ability to bind to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. nih.govnih.gov This versatility stems from the distinct physicochemical properties of the pyridazine nucleus. The presence of two adjacent nitrogen atoms imparts a significant dipole moment and the capacity to act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules. nih.govblumberginstitute.org Furthermore, the pyridazine ring is considered a bioisosteric replacement for a phenyl ring, offering a means to modulate properties such as lipophilicity and metabolic stability while maintaining key binding interactions. nih.gov

The utility of the pyridazine scaffold is evident in its presence in a variety of clinically approved drugs and numerous compounds under investigation for diverse therapeutic indications. blumberginstitute.orgjocpr.com Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

Anticancer: Many pyridazine-containing compounds have been synthesized and evaluated for their potential to target various processes involved in cancer progression. nih.govrmit.edu.vnnih.gov

Anti-inflammatory: Certain pyridazine derivatives have been designed as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Antihypertensive: The pyridazine core is a feature of some antihypertensive agents. scirp.org

Antimicrobial and Antifungal: Research has indicated that derivatives of pyridazine compounds can exhibit significant antimicrobial and antifungal effects. nih.gov

Central Nervous System (CNS) Activity: The pyridazine scaffold has been explored for the development of drugs targeting the CNS, including GABAA receptor ligands. scirp.org

The diverse biological activities associated with the pyridazine core underscore its importance as a foundational structure in the design of new therapeutic agents.

Strategies for Lead Compound Optimization

Once a lead compound, such as a derivative of 3-Chloro-4,5-dimethyl-6-phenylpyridazine, is identified, the process of lead optimization is undertaken to enhance its desired properties, including potency, selectivity, and pharmacokinetic profile. A key strategy in this process is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and evaluating a series of analogs where specific parts of the molecule are modified to understand their contribution to the biological activity. nih.govnih.gov

For pyridazine derivatives, common optimization strategies include:

Substitution at various positions of the pyridazine ring: The introduction of different functional groups at available positions on the pyridazine core can significantly impact its interaction with the target protein. For example, the nature and position of substituents can influence the electronic distribution and steric bulk of the molecule, thereby affecting its binding affinity.

Modification of existing substituents: In the case of this compound, the phenyl ring, methyl groups, and chloro substituent can be modified. For instance, introducing substituents on the phenyl ring can lead to additional interactions with the target or alter the compound's solubility and metabolic stability.

Scaffold hopping: This strategy involves replacing the pyridazine core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. acs.org

The data gathered from these optimization studies are crucial for building a comprehensive SAR model, which guides the rational design of more potent and effective drug candidates.

Rational Design of Agrochemical Agents based on Pyridazine Derivatives

The principles of rational design are also extensively applied in the development of new agrochemicals, where pyridazine derivatives have emerged as a promising class of compounds. chemimpex.comresearchgate.net Their application in this field is driven by the need for effective and selective herbicides, insecticides, and fungicides to ensure crop protection and food security. nih.gov

A notable example of the rational design of pyridazine-based agrochemicals is the development of herbicides targeting the enzyme phytoene (B131915) desaturase (PDS). acs.org PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Its inhibition leads to the accumulation of phytoene and a subsequent lack of photoprotective carotenoids, resulting in bleaching and eventual plant death.

The design of PDS inhibitors often involves incorporating a pyridazine scaffold that can mimic the binding of the natural substrate or a known inhibitor. For instance, a scaffold-hopping strategy using a known PDS inhibitor as a lead compound can lead to the design and synthesis of novel pyridazine derivatives with potent herbicidal activity. acs.org The herbicidal efficacy of these compounds can be further optimized by modifying the substituents on the pyridazine ring to enhance their binding to the target enzyme and improve their whole-plant activity.

The following table presents examples of pyridazine derivatives and their reported agrochemical activities.

| Compound Class | Target | Activity |

| Pyridazine derivatives | Phytoene Desaturase (PDS) | Herbicidal acs.org |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | Various fungal species | Antifungal nih.gov |

Considerations for Modulating Selectivity and Efficacy

A critical aspect of both drug and agrochemical design is achieving high selectivity for the intended target to minimize off-target effects and enhance efficacy. For pyridazine-based compounds, modulating selectivity and efficacy is intricately linked to their chemical structure.

The substitution pattern on the pyridazine ring plays a pivotal role in determining the compound's interaction with its biological target. For example, in the design of selective COX-2 inhibitors, specific substitutions on the pyridazine core can be tailored to fit into the slightly larger and more accommodating active site of COX-2 compared to COX-1, thereby achieving selectivity. nih.gov

Key considerations for modulating selectivity and efficacy include:

Exploiting structural differences in target sites: Subtle differences between the active sites of related enzymes or receptors can be exploited by designing pyridazine derivatives with substituents that preferentially interact with the target of interest.

Modulating physicochemical properties: Altering the electronic and steric properties of the substituents can influence the compound's binding affinity and orientation within the active site, thereby affecting its efficacy. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridazine ring, which can be crucial for specific interactions.

Optimizing pharmacokinetic properties: The efficacy of a compound is also dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the pyridazine scaffold and its substituents can be made to improve these properties, ensuring that an effective concentration of the compound reaches the target site.

The following table summarizes how different structural modifications can influence the selectivity and efficacy of pyridazine derivatives.

| Structural Modification | Potential Impact on Selectivity and Efficacy |

| Substitution on the phenyl ring | Can introduce new binding interactions, alter solubility, and affect metabolic stability. |

| Variation of alkyl groups | Can influence steric fit within the binding pocket and impact lipophilicity. |

| Replacement of the chloro group | Can modulate electronic properties and reactivity. |

Through a systematic and iterative process of design, synthesis, and biological evaluation, the selectivity and efficacy of pyridazine-based compounds can be fine-tuned to develop potent and safe therapeutic agents and agrochemicals.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods for producing 3-Chloro-4,5-dimethyl-6-phenylpyridazine and its derivatives. While traditional methods for pyridazine (B1198779) synthesis exist, modern approaches aim to improve upon these. researchgate.net Key areas for development include:

Catalytic Strategies: The use of novel catalysts, such as transition metals or organocatalysts, could lead to higher yields and milder reaction conditions. This approach has been successful for other pyridazine syntheses. tandfonline.com

One-Pot Reactions: Designing multi-component, one-pot reactions would streamline the synthesis process by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste.

Green Chemistry Principles: The application of green chemistry principles, such as using safer solvents, renewable starting materials, and improving atom economy, will be crucial for developing sustainable synthetic methodologies.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

| Synthetic Strategy | Potential Advantages |

| Catalytic Methods | Higher efficiency, milder conditions, improved selectivity. |

| One-Pot Synthesis | Reduced steps, less waste, time and cost savings. |

| Green Solvents | Lower environmental impact, improved safety. |

| Flow Chemistry | Enhanced control, scalability, and safety. |

Exploration of New Biological Targets and Pathways

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net Future research should aim to identify and validate novel targets for this compound.

Initial broad-spectrum screening can reveal potential therapeutic areas. Based on the activities of similar compounds, promising areas for investigation include:

Anticancer Activity: Many pyridazine derivatives exhibit potent anticancer properties by targeting various biological processes involved in cancer progression. nih.gov Future studies could investigate the effect of this compound on specific cancer cell lines and identify its molecular targets, such as protein kinases, glutaminase (B10826351) 1 (GLS1), or bromodomain-containing proteins (BRD). nih.gov

Antimicrobial Effects: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. mdpi.com The compound could be tested against a panel of resistant bacterial and fungal strains to determine its efficacy and mechanism of action.

Neurodegenerative Diseases: Some pyridazine compounds have shown potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com Investigating the neuroprotective effects of this specific compound could open new therapeutic avenues.

Inflammatory Pathways: The anti-inflammatory potential of pyridazine derivatives is well-documented. nih.gov Research could focus on its ability to modulate key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.

Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. researchgate.net For this compound, these techniques can provide invaluable insights.

Molecular Docking: These simulations can predict how the compound binds to the active sites of various biological targets, helping to elucidate its mechanism of action and guide the design of more potent analogues. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of pyridazine derivatives and their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals, which are crucial for its reactivity and interaction with biological receptors. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process. mdpi.com

| Computational Tool | Application in Research |

| Molecular Docking | Predict binding modes and interactions with biological targets. |

| QSAR | Correlate chemical structure with biological activity to guide design. |

| DFT Calculations | Analyze electronic properties to understand reactivity. |

| ADMET Prediction | Assess drug-like properties and potential toxicity early on. |

Design of Multifunctional Pyridazine-Based Agents

A promising strategy in modern drug design is the creation of multifunctional or hybrid molecules that can act on multiple targets simultaneously. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The scaffold of this compound could be chemically modified to incorporate other pharmacophores, leading to agents with dual or complementary activities. For instance, it could be combined with a known antioxidant moiety to create a compound with both anti-inflammatory and antioxidant properties.

Investigation of Emerging Applications beyond Current Scope

While the primary focus for pyridazine derivatives has been in pharmaceuticals and agrochemicals, their unique chemical properties suggest potential for other applications. chemimpex.com

Materials Science: The aromatic and electron-deficient nature of the pyridazine ring could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net

Ligands in Catalysis: The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, making pyridazine derivatives potential ligands for various catalytic transformations. researchgate.net

Chemical Probes: Modified versions of this compound could be developed as chemical probes to study biological processes or as sensors for detecting specific analytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4,5-dimethyl-6-phenylpyridazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Fusion reactions with aliphatic/aromatic amines under environmentally benign conditions (e.g., solvent-free or low-toxicity solvents) are effective for synthesizing pyridazine derivatives. Systematic optimization can be achieved using Design of Experiments (DoE) to vary parameters such as temperature, reaction time, and stoichiometry. Statistical analysis (e.g., ANOVA) identifies critical factors for yield improvement .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Pre-cool solvents and glassware to minimize thermal degradation. Implement moisture control using desiccants. Regularly monitor purity via HPLC or NMR to detect decomposition .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use / NMR to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. Pair reverse-phase HPLC with UV-Vis detection (λ = 250–300 nm) for quantitative analysis. X-ray crystallography resolves stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to predict reactivity at the chloro-substituted position. Reaction path searches using nudged elastic band (NEB) methods identify transition states for functionalization. Molecular docking studies (e.g., AutoDock Vina) screen derivatives for potential bioactivity against target enzymes .

Q. What strategies resolve contradictory data on the reactivity of this compound in different solvent systems?

- Methodological Answer : Use kinetic profiling (e.g., in situ IR or UV-Vis monitoring) to compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Solvent parameters (Hansen solubility, dielectric constant) correlate with intermediate stability. Control humidity and oxygen levels to isolate solvent-specific effects .

Q. How can advanced separation technologies purify this compound from complex reaction mixtures?

- Methodological Answer : Membrane-based nanofiltration removes unreacted amines or byproducts. High-performance countercurrent chromatography (HPCCC) with optimized solvent systems (e.g., hexane/ethyl acetate/water) separates structurally similar impurities. Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity .

Q. What cross-coupling reaction strategies functionalize this compound at the chloro-substituted position?

- Methodological Answer : Suzuki-Miyaura coupling with boronate esters (e.g., pinacol boronic esters) under Pd(PPh) catalysis introduces aryl/heteroaryl groups. Ullmann-type couplings with CuI/ligand systems enable C–N bond formation. Optimize ligand selection (e.g., XPhos) to suppress homocoupling .

Q. What in silico methods predict the environmental fate and toxicity of this compound derivatives?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradability and ecotoxicity. Molecular dynamics simulations assess interactions with soil organic matter or aqueous-phase hydroxyl radicals. Combine with experimental LC-MS/MS to validate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.